molecular formula C19H17N3O6S2 B2395890 Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-77-2

Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2395890
M. Wt: 447.48
InChI Key: GETCARKJLXJSGU-VZCXRCSSSA-N
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Description

Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as MBAS, is a synthetic compound that belongs to the benzothiazole family. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves the condensation of 4-acetylbenzoyl chloride with 2-aminobenzothiazole to form 2-(4-acetylbenzoyl)amino-1,3-benzothiazole. This intermediate is then reacted with sulfamide and acetic anhydride to form 2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazole. Finally, this compound is reacted with methyl acetate and sodium methoxide to form the desired product.

Starting Materials
4-acetylbenzoyl chloride, 2-aminobenzothiazole, sulfamide, acetic anhydride, methyl acetate, sodium methoxide

Reaction
Step 1: 4-acetylbenzoyl chloride is reacted with 2-aminobenzothiazole in the presence of a base such as triethylamine to form 2-(4-acetylbenzoyl)amino-1,3-benzothiazole., Step 2: 2-(4-acetylbenzoyl)amino-1,3-benzothiazole is reacted with sulfamide and acetic anhydride in the presence of a base such as triethylamine to form 2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazole., Step 3: 2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazole is reacted with methyl acetate and sodium methoxide in the presence of a base such as triethylamine to form Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate.

Mechanism Of Action

The mechanism of action of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH balance in the body, as well as the activity of topoisomerase, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial growth, the induction of apoptosis in cancer cells, and the reduction of inflammation in various tissues. It has also been shown to exhibit antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is its versatility and potential for use in a wide range of scientific applications. It is also relatively easy and inexpensive to synthesize, making it accessible to researchers with limited resources. However, one of the main limitations of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, including the development of new drugs based on its unique properties, the investigation of its potential applications in environmental science, and the exploration of its mechanisms of action in various cellular processes. Further studies are also needed to fully understand the safety and toxicity of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and to identify any potential side effects or interactions with other compounds.

Scientific Research Applications

Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. It has been shown to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-11(23)12-3-5-13(6-4-12)18(25)21-19-22(10-17(24)28-2)15-8-7-14(30(20,26)27)9-16(15)29-19/h3-9H,10H2,1-2H3,(H2,20,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETCARKJLXJSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

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